Cas no 1871402-67-3 (4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide)

4-Amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a nitro-substituted aromatic core and dibenzylamine functionality. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which includes reactive amino and nitro groups, enabling further derivatization for applications in pharmaceutical or materials research. The dibenzyl substitution enhances solubility in organic solvents, facilitating purification and downstream reactions. Its sulfonamide moiety provides stability while allowing potential interactions in biological or catalytic systems. The compound’s well-defined reactivity profile makes it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry for targeted modifications.
4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide structure
1871402-67-3 structure
Product name:4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
CAS No:1871402-67-3
MF:C20H19N3O4S
MW:397.447563409805
CID:5950314
PubChem ID:165953099

4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
    • 1871402-67-3
    • EN300-1131641
    • Inchi: 1S/C20H19N3O4S/c21-19-12-11-18(13-20(19)23(24)25)28(26,27)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15,21H2
    • InChI Key: QZVYXQZJERRVIF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)[N+](=O)[O-])N)(N(CC1C=CC=CC=1)CC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 397.10962727g/mol
  • Monoisotopic Mass: 397.10962727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 118Ų

4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1131641-0.1g
4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
1871402-67-3 95%
0.1g
$301.0 2023-10-26
Enamine
EN300-1131641-10.0g
4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
1871402-67-3
10g
$3131.0 2023-05-24
Enamine
EN300-1131641-5g
4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
1871402-67-3 95%
5g
$991.0 2023-10-26
Enamine
EN300-1131641-0.25g
4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
1871402-67-3 95%
0.25g
$315.0 2023-10-26
Enamine
EN300-1131641-0.05g
4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
1871402-67-3 95%
0.05g
$287.0 2023-10-26
Enamine
EN300-1131641-1.0g
4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
1871402-67-3
1g
$728.0 2023-05-24
Enamine
EN300-1131641-1g
4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
1871402-67-3 95%
1g
$342.0 2023-10-26
Enamine
EN300-1131641-0.5g
4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
1871402-67-3 95%
0.5g
$328.0 2023-10-26
Enamine
EN300-1131641-2.5g
4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
1871402-67-3 95%
2.5g
$669.0 2023-10-26
Enamine
EN300-1131641-5.0g
4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide
1871402-67-3
5g
$2110.0 2023-05-24

Additional information on 4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide

4-Amino-N,N-Dibenzyl-3-Nitrobenzene-1-Sulfonamide (CAS No. 1871402-67-3)

The compound 4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide, identified by the CAS number 1871402-67-3, is a highly specialized organic chemical with a complex structure and diverse applications. This compound is characterized by its unique combination of functional groups, including an amino group, a nitro group, and a sulfonamide group, which contribute to its distinctive chemical properties and reactivity. Recent studies have highlighted its potential in various fields, including materials science and pharmaceutical research.

The chemical structure of 4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide is composed of a benzene ring substituted with an amino group at position 4, a nitro group at position 3, and a sulfonamide group at position 1. The sulfonamide group is further substituted with two benzyl groups, which enhance the compound's stability and solubility. This arrangement of functional groups makes the compound highly versatile, enabling it to participate in a wide range of chemical reactions. Researchers have recently explored its role in click chemistry and its potential as a building block for more complex molecules.

One of the most significant advancements in the study of this compound involves its application in drug design. The sulfonamide group is known for its ability to act as a bioisostere for carboxylic acids, making it an attractive component in medicinal chemistry. Recent studies have demonstrated that 4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide can serve as a precursor for the synthesis of bioactive compounds with potential anti-inflammatory and anticancer properties. Its ability to modulate enzyme activity and interact with biological targets has made it a focal point in drug discovery efforts.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The presence of multiple aromatic rings and functional groups allows for strong intermolecular interactions, making it suitable for use in the development of advanced materials such as polymers and composites. Recent research has focused on its role as a monomer in the synthesis of high-performance polymers with enhanced thermal stability and mechanical properties.

The synthesis of 4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide involves a multi-step process that requires precise control over reaction conditions. Researchers have recently developed more efficient synthetic routes that minimize the use of hazardous reagents and reduce production costs. These advancements have made the compound more accessible for large-scale applications while maintaining high purity standards.

From an environmental perspective, the compound's biodegradability and ecological impact have been thoroughly investigated. Studies indicate that under specific conditions, it can undergo enzymatic degradation, reducing its persistence in the environment. This information is crucial for ensuring sustainable practices during its production and application.

In conclusion, 4-amino-N,N-dibenzyl-3-nitrobenzene-1-sulfonamide (CAS No. 1871402-67-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure, combined with recent research findings, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an increasingly important role in advancing modern science and technology.

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